2-Isopropyl-4-phenyl-1,3-dioxolane
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Overview
Description
2-Isopropyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C12H16O2. It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes an isopropyl group and a phenyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
2-Isopropyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isopropyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-phenyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms a stable cyclic acetal, which protects the carbonyl group from nucleophilic attack and other reactions. The stability of the acetal can be attributed to the electron-donating effects of the isopropyl and phenyl groups, which stabilize the dioxolane ring .
Comparison with Similar Compounds
2-Isopropyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds, such as:
2-Ethyl-4-phenyl-1,3-dioxolane: Similar structure but with an ethyl group instead of an isopropyl group.
2,2-Dimethyl-4-phenyl-1,3-dioxolane: Contains two methyl groups instead of an isopropyl group.
2-Octyl-4-phenyl-1,3-dioxolane: Features an octyl group instead of an isopropyl group.
These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications.
Properties
CAS No. |
55668-34-3 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI Key |
LYTZYXJGLNHQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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